Cas no 2228151-06-0 (methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate)

Methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative with a versatile structure, combining an aminoethyl and a fluorine substituent on the pyrazole core. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a building block for biologically active molecules. The presence of both amino and fluorine functional groups enhances its reactivity, enabling selective modifications for drug discovery or crop protection applications. The ester moiety further facilitates derivatization, making it a valuable intermediate in synthetic chemistry. Its stability and well-defined reactivity profile contribute to its utility in targeted molecular design.
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate structure
2228151-06-0 structure
Product name:methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
CAS No:2228151-06-0
MF:C8H12FN3O2
MW:201.198184967041
CID:6004043
PubChem ID:165613147

methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
    • 2228151-06-0
    • EN300-1740349
    • Inchi: 1S/C8H12FN3O2/c1-12-7(6(9)3-10)5(4-11-12)8(13)14-2/h4,6H,3,10H2,1-2H3
    • InChI Key: NBMQKFPPDLSLBB-UHFFFAOYSA-N
    • SMILES: FC(CN)C1=C(C(=O)OC)C=NN1C

Computed Properties

  • Exact Mass: 201.09135480g/mol
  • Monoisotopic Mass: 201.09135480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.1Ų
  • XLogP3: -0.6

methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1740349-0.05g
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
2228151-06-0
0.05g
$1779.0 2023-09-20
Enamine
EN300-1740349-0.25g
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
2228151-06-0
0.25g
$1948.0 2023-09-20
Enamine
EN300-1740349-5g
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
2228151-06-0
5g
$6140.0 2023-09-20
Enamine
EN300-1740349-1g
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
2228151-06-0
1g
$2118.0 2023-09-20
Enamine
EN300-1740349-0.5g
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
2228151-06-0
0.5g
$2033.0 2023-09-20
Enamine
EN300-1740349-2.5g
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
2228151-06-0
2.5g
$4150.0 2023-09-20
Enamine
EN300-1740349-5.0g
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
2228151-06-0
5g
$6140.0 2023-06-03
Enamine
EN300-1740349-0.1g
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
2228151-06-0
0.1g
$1863.0 2023-09-20
Enamine
EN300-1740349-10.0g
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
2228151-06-0
10g
$9105.0 2023-06-03
Enamine
EN300-1740349-1.0g
methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
2228151-06-0
1g
$2118.0 2023-06-03

Additional information on methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate

Methyl 5-(2-Amino-1-Fluoroethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS No. 2228151-06-0): An Emerging Compound in Medicinal Chemistry

Methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2228151-06-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

The structure of methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a carboxylate ester at the 4-position. The presence of a fluoroethyl group at the 5-position introduces additional complexity and potential for enhanced biological activity. The amino group in the fluoroethyl substituent further adds to the compound's reactivity and potential for forming hydrogen bonds, which can be crucial for its interactions with biological targets.

Recent studies have highlighted the potential of methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases. Additionally, preliminary in vivo studies in animal models have demonstrated its efficacy in reducing inflammation and pain, further supporting its potential as an anti-inflammatory agent.

Another area of interest is the compound's potential as an anticonvulsant. Pyrazoles have been extensively studied for their anticonvulsant properties, and methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate has shown promising results in preclinical models of epilepsy. Its ability to modulate ion channels and neurotransmitter systems involved in seizure activity suggests that it could be developed into a novel anticonvulsant drug with improved safety and efficacy profiles compared to existing treatments.

The pharmacokinetic properties of methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate have also been investigated. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. The compound's stability under physiological conditions and its ability to cross the blood-brain barrier further enhance its therapeutic potential.

In terms of safety, preliminary toxicological studies have indicated that methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate has a low toxicity profile at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects. Ongoing clinical trials are currently evaluating its safety and efficacy in human subjects, which will provide crucial data for its future development as a therapeutic agent.

The synthesis of methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate has been optimized using modern synthetic methods, ensuring high yields and purity levels. The synthetic route involves several key steps, including the formation of the pyrazole ring, introduction of the fluoroethyl substituent, and final esterification to form the methyl ester. These advancements in synthetic chemistry have made it possible to produce this compound on a larger scale for preclinical and clinical studies.

In conclusion, methyl 5-(2-amino-1-fluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 2228151-06-0) represents an exciting new development in medicinal chemistry with promising applications in anti-inflammatory and anticonvulsant therapy. Its unique structural features, favorable pharmacokinetic properties, and low toxicity profile make it a strong candidate for further development into a novel therapeutic agent. Ongoing research will continue to elucidate its full potential and pave the way for its use in clinical settings.

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